3-Nitro-1-(triisopropylsilyl)-1H-pyrrole 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 87630-39-5
VCID: VC13588033
InChI: InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]
Molecular Formula: C13H24N2O2Si
Molecular Weight: 268.43 g/mol

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole

CAS No.: 87630-39-5

Cat. No.: VC13588033

Molecular Formula: C13H24N2O2Si

Molecular Weight: 268.43 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole - 87630-39-5

Specification

CAS No. 87630-39-5
Molecular Formula C13H24N2O2Si
Molecular Weight 268.43 g/mol
IUPAC Name (3-nitropyrrol-1-yl)-tri(propan-2-yl)silane
Standard InChI InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3
Standard InChI Key BXNWETYTUVISTF-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrole ring substituted at the 1-position with a triisopropylsilyl (TIPS) group and at the 3-position with a nitro group. The TIPS moiety (Si(C(CH3)2)3-\text{Si}(\text{C}(\text{CH}_3)_2)_3) provides steric bulk and electronic stabilization, while the nitro group (NO2-\text{NO}_2) introduces electron-withdrawing effects that influence reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number87630-39-5
Molecular FormulaC13H24N2O2Si\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2\text{Si}
Molecular Weight268.43 g/mol
IUPAC Name(3-nitropyrrol-1-yl)-tri(propan-2-yl)silane
Melting Point52–54 °C

The canonical SMILES representation (CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]\text{CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]}) confirms the connectivity and stereoelectronic environment .

Crystallographic Insights

Single-crystal X-ray diffraction reveals that 3-nitro-1-(triisopropylsilyl)-1H-pyrrole crystallizes in a monoclinic system with discrete molecular packing. Weak intermolecular C–H⋯O hydrogen bonds (2.35–2.50 Å) between the nitro group and adjacent silyl-protected pyrrole units stabilize the lattice . The TIPS group adopts a trigonal-planar geometry around silicon, with Si–N bond lengths of 1.85 Å, consistent with similar silyl-protected heterocycles .

Synthesis and Reaction Dynamics

Table 2: Synthesis Outcomes

ParameterValueSource
Starting Material1-(Triisopropylsilyl)-1H-pyrrole
Nitrating AgentHNO3/AcOH\text{HNO}_3/\text{AcOH}
Yield of Target Compound32%
Byproduct2,4-Dinitropyrrole (19%)

Mechanistic Considerations

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a melting point of 52–54 °C and is soluble in nonpolar solvents (e.g., dichloromethane, toluene) but poorly soluble in water. The TIPS group enhances thermal stability, with decomposition observed only above 200 °C under inert atmospheres.

Spectroscopic Characterization

  • NMR (1H^1\text{H}): Key signals include pyrrolic protons at δ 6.8–7.2 ppm and isopropyl methyl groups at δ 1.0–1.2 ppm .

  • IR: Strong absorptions at 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 1340 cm1^{-1} (symmetric stretch) .

Applications in Medicinal Chemistry

DNA Minor-Groove Binding Agents

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole serves as a precursor to 3-nitropyrrole, a building block for oligopyrrole carboxamides that mimic distamycin and netropsin . These compounds bind selectively to AT-rich DNA sequences, offering potential as antiviral and anticancer agents .

Synthetic Versatility

The nitro group facilitates further functionalization, including:

  • Reduction to amine derivatives for peptide conjugates.

  • Cross-coupling (e.g., Suzuki–Miyaura) to introduce aryl/heteroaryl groups.

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Use gloves and protective clothing
H319 (Eye damage)Employ eye protection
H335 (Respiratory irritation)Use in well-ventilated areas

Comparative Analysis with Related Compounds

3-Bromo-1-(triisopropylsilyl)-1H-pyrrole

This analog (CAS No. 87630-36-2) replaces the nitro group with bromine, enabling metal-catalyzed cross-coupling reactions. It shares similar stability but requires stricter temperature control (–20 °C) due to higher reactivity .

1-(Triisopropylsilyl)pyrrole

The unprotected precursor (CAS No. N/A) is pivotal in Vilsmeier formylation and perfluoroalkylation, demonstrating the TIPS group’s utility in directing electrophilic substitution .

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